Array ( [bid] => 6226885 )
6-[methyl(propyl)amino]pyridine-3-carboxylic acid is a pyridine derivative with the molecular formula CHNO. It appears as a white or off-white crystalline powder, exhibiting a melting point of approximately 150-155°C. This compound is also known as MPA-3-carboxylic acid or 6-(n-propylmethylamino)nicotinic acid. Its solubility profile indicates it is sparingly soluble in water but readily dissolves in organic solvents such as methanol, ethanol, and acetone. The compound possesses a pKa of 3.7, indicating its weakly acidic nature, and has a molecular weight of 208.3 g/mol.
The specific products formed depend on the reagents and conditions employed during these reactions.
The biological activity of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid is notable in various contexts. It has been investigated for its potential role as an enzyme inhibitor or activator, with its structure influencing its interaction with specific molecular targets. This compound may affect enzyme conformation and activity, making it relevant for studies in pharmacology and biochemistry . Additionally, derivatives of pyridine compounds have shown promise in treating diseases related to the nervous and immune systems, highlighting their therapeutic potential .
Several synthetic routes exist for producing 6-[methyl(propyl)amino]pyridine-3-carboxylic acid:
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are utilized to confirm the synthesis of this compound.
6-[methyl(propyl)amino]pyridine-3-carboxylic acid serves multiple applications across various fields:
6-[methyl(propyl)amino]pyridine-3-carboxylic acid can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-amino-3-methylpyridine-2-carboxylic acid | Amino group at position 6 and methyl at position 3 | Different substituent positioning affects reactivity |
| 3-(propylamino)pyridine-2-carboxylic acid | Propylamino group at position 3 | Varies in chemical properties due to substituent position |
| 5-(n-propyl)-2-pyridinesulfonamide | Sulfonamide group attached to a pyridine ring | Distinct functional group leading to different biological activity |
| 4-(n-propyl)-2-pyridinesulfonamide | Sulfonamide group at different position | Influences selectivity and reactivity |
The uniqueness of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to these other compounds .